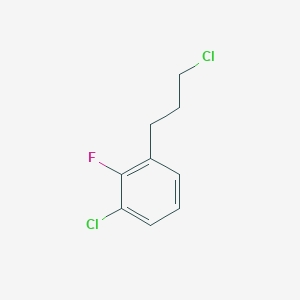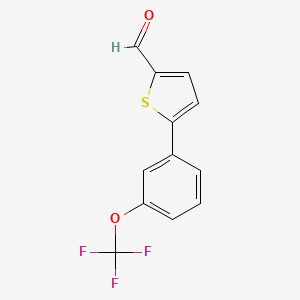![molecular formula C12H18N2O B13217535 3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)
3-[(Benzylamino)methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzylamino)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C12H19ClN2O. It is known for its unique structure, which includes a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of pyrrolidin-3-one with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzylamino group.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzylamino group may result in a variety of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-[(Benzylamino)methyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which 3-[(Benzylamino)methyl]pyrrolidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Methylamino)methyl]pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
3-[(Ethylamino)methyl]pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a benzyl group.
3-[(Phenylamino)methyl]pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-[(Benzylamino)methyl]pyrrolidin-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of target molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-[(benzylamino)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 |
Clave InChI |
ZEBKTLRXRLSWRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CNCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)


![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)





